molecular formula C24H23N3O3 B2619782 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide CAS No. 314076-13-6

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide

Cat. No. B2619782
CAS RN: 314076-13-6
M. Wt: 401.466
InChI Key: ZVMCWZDFLFRKMF-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbazole and its derivatives are of special pharmaceutical interest due to their versatile biological activities . They have been found to be inhibitors of angiogenesis and inflammation, and they show antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, or protein-kinase inhibition activities .


Synthesis Analysis

Carbazole derivatives can be produced by various bacteria. For example, 24 isolates of biphenyl-utilizing bacteria have been investigated regarding their ability to produce hydroxylated 9H-carbazole metabolites .


Molecular Structure Analysis

The molecular structure of carbazole derivatives can vary. For example, 3-(9H-carbazol-9-yl)phenylboronic acid has a molecular formula of C18H14BNO2 .


Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions. For instance, 9H-carbazole was primarily converted into 9H-carbazol-1-ol and 9H-carbazol-3-ol by certain strains of bacteria .


Physical And Chemical Properties Analysis

Carbazole derivatives can have different physical and chemical properties. For instance, 3-(9H-carbazol-9-yl)phenylboronic acid is a solid at 20 degrees Celsius .

Safety And Hazards

Carbazole derivatives can have various safety and hazard profiles. For example, 3-(9H-carbazol-9-yl)phenylboronic acid can cause skin irritation and serious eye irritation .

Future Directions

Carbazole derivatives have potential for future applications in various fields. For instance, they have been used in the development of high-efficiency blue organic light-emitting diodes .

properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-2-30-22-13-7-8-17(24(22)29)16-25-26-23(28)14-15-27-20-11-5-3-9-18(20)19-10-4-6-12-21(19)27/h3-13,16,29H,2,14-15H2,1H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMCWZDFLFRKMF-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]propanehydrazide

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